2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl (2E)-3-phenylprop-2-enoate
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Overview
Description
2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE typically involves the reaction of 4-nitrophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with a phenylprop-2-enoate derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, amine derivatives, and substituted hydrazones
Scientific Research Applications
2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate
- Ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]propanoate
- 2-HYDROXY-N’-[(E,2E)-1-[4-METHYL-2-(4-NITROANILINO)-1,3-THIAZOL-5-YL]-3-(4-NITROPHENYL)-2-PROPENYLIDENE]BENZOHYDRAZIDE
Uniqueness
2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H17N3O4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
[2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C22H17N3O4/c26-22(15-10-17-6-2-1-3-7-17)29-21-9-5-4-8-18(21)16-23-24-19-11-13-20(14-12-19)25(27)28/h1-16,24H/b15-10+,23-16+ |
InChI Key |
WTQONOJPUHWRTK-GLAYHYRKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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